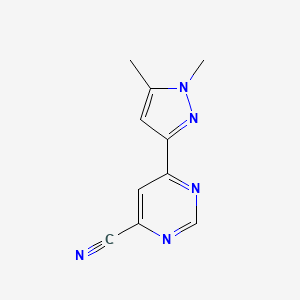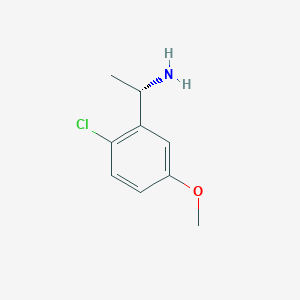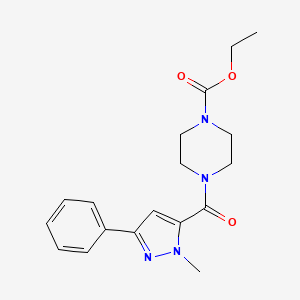
ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions. The esterification process involves reacting the carboxylic acid derivative with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-70, which is thermally stable and cost-effective, can be employed to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3 (5)-Aminopyrazoles
- Pyrazolo [1,5-a]pyrimidines
Uniqueness
Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility and bioavailability, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C18H22N4O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl 4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-18(24)22-11-9-21(10-12-22)17(23)16-13-15(19-20(16)2)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
Clé InChI |
RVEBTKGBCJDBKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


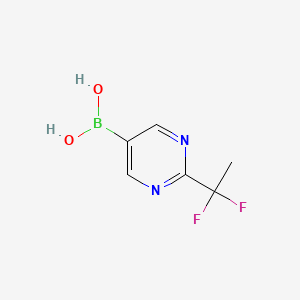
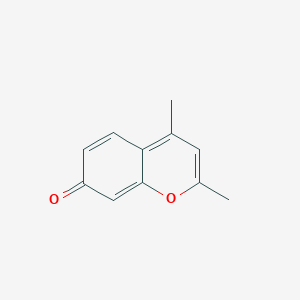

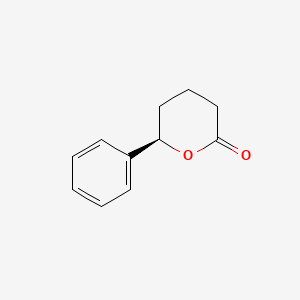


![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)

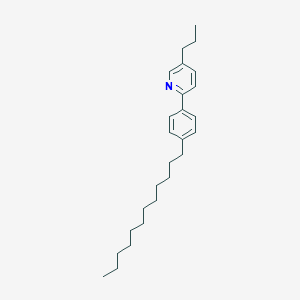

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
